molecular formula C6H12N2O4 B11821008 Bis(2-aminoethyl) oxalate

Bis(2-aminoethyl) oxalate

Cat. No.: B11821008
M. Wt: 176.17 g/mol
InChI Key: SZQUQKOJIUZWPR-UHFFFAOYSA-N
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Description

2-Aminoethanol ethanedioate, also known as ethanolamine oxalate, is a chemical compound with the molecular formula C6H16N2O6. It is a salt formed from the reaction of 2-aminoethanol (ethanolamine) and ethanedioic acid (oxalic acid). This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethanol ethanedioate can be synthesized through a straightforward acid-base reaction. The reaction involves mixing 2-aminoethanol with ethanedioic acid in a stoichiometric ratio. The reaction is typically carried out in an aqueous solution at room temperature. The resulting product is then crystallized out of the solution .

Industrial Production Methods

In an industrial setting, the production of 2-aminoethanol ethanedioate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethanol ethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce various substituted ethanolamine derivatives .

Scientific Research Applications

2-Aminoethanol ethanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in biological systems, particularly in phospholipid metabolism.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug formulations.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-aminoethanol ethanedioate involves its interaction with biological membranes. The compound rapidly enters intermediary metabolism and participates in the synthesis of phospholipids, which are essential components of cell membranes. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

2-Aminoethanol ethanedioate can be compared with other similar compounds, such as:

The uniqueness of 2-aminoethanol ethanedioate lies in its combination of amino and oxalate groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

bis(2-aminoethyl) oxalate

InChI

InChI=1S/C6H12N2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4,7-8H2

InChI Key

SZQUQKOJIUZWPR-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)C(=O)OCCN)N

Origin of Product

United States

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